molecular formula C10H20N2O B173282 4-(Piperidin-2-ylmethyl)morpholine CAS No. 120990-92-3

4-(Piperidin-2-ylmethyl)morpholine

Cat. No.: B173282
CAS No.: 120990-92-3
M. Wt: 184.28 g/mol
InChI Key: CTJYUVGVMCELLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-2-ylmethyl)morpholine (CAS 81310-58-9) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol, this compound features a unique hybrid structure incorporating both piperidine and morpholine pharmacophores . This specific molecular architecture is highly valuable in drug discovery, particularly for developing multitargeted therapeutic agents. Research indicates that compounds containing morpholine and piperidine moieties demonstrate promising biological activities . They are investigated as potential treatments for diabetes mellitus, with studies showing that such derivatives can exhibit concentration-dependent insulin-resistant reversal actions, sometimes superior to control drugs like rosiglitazone . Furthermore, this scaffold is being explored in anticancer research, where derivatives have shown selective cytotoxic effects against specific cancer cell lines, such as human lung adenocarcinoma (A549), by potentially inhibiting DNA synthesis and inducing mitochondrial apoptosis . In central nervous system (CNS) drug discovery, the morpholine ring is a key structural element that enhances brain permeability due to its optimal balance between lipophilicity and hydrophilicity, making it a valuable scaffold for developing neurotherapeutics . This product is intended for research purposes as a key intermediate in the synthesis of more complex bioactive molecules. For your safety, please consult the Safety Data Sheet (SDS) before use. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(piperidin-2-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJYUVGVMCELLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390348
Record name 4-(piperidin-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81310-58-9
Record name 4-(piperidin-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Antidiabetic Applications

Recent studies have highlighted the potential of 4-(Piperidin-2-ylmethyl)morpholine derivatives as antidiabetic agents. One significant finding is its role as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). This modulation can lead to reduced food intake and improved glucose handling in both normal and diabetic patients. Notably, the compound exhibited no off-target activities, suggesting a favorable safety profile for therapeutic use .

Table 1: Antidiabetic Activity of this compound Derivatives

CompoundMechanism of ActionObserved EffectsReference
This compoundGLP-1R Positive Allosteric ModulatorReduced food intake, improved glucose handling

Antitumor Properties

Another area of interest is the antitumor activity associated with compounds containing the morpholine and piperidine groups. A novel series of 2-(benzimidazol-2-yl)quinoxalines featuring these moieties demonstrated promising activity against various cancer cell lines. The derivatives showed selective cytotoxicity without significant harm to normal cells, indicating their potential as effective anticancer agents .

Table 2: Antitumor Activity of Morpholine-Piperidine Derivatives

CompoundCancer TypeCytotoxicity ProfileReference
2-(Benzimidazol-2-yl)-3-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)quinoxalineVarious Cancer LinesHigh selectivity, low cytotoxicity to normal cells

Synthesis and Pharmacological Insights

The synthesis of this compound derivatives has been optimized for high yield and purity, making them suitable for further pharmacological studies. For instance, methods involving the reaction of 1-benzyl-4-piperidone with morpholine have been developed to produce these compounds efficiently. The resulting products have shown a range of biological activities, including antibacterial, antifungal, and antiviral properties .

Table 3: Synthesis Methods for this compound Derivatives

MethodReactantsYield (%)Reference
Reaction with 1-benzyl-4-piperidoneMorpholine + Toluene + Raney Nickel catalystUp to 89%

Broader Pharmacological Applications

Beyond antidiabetic and antitumor effects, compounds related to this compound have been investigated for various pharmacological activities. These include:

  • Antiviral Activity : Some derivatives exhibit significant antiviral properties against viruses such as HIV and herpes.
  • Anti-inflammatory Effects : Certain compounds show promise in reducing inflammation.
  • CNS Activity : Investigations into their central nervous system effects suggest potential applications in treating neurological disorders .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Heterocyclic Ring Substitutions in EP2 Receptor Potentiation

Studies on EP2 receptor modulators reveal that the choice of heterocyclic rings significantly impacts biological activity. For example:

  • Trisubstituted Pyrimidines : Morpholine-containing derivatives (e.g., CID2992168) demonstrated superior EP2 potentiation compared to piperidine (CID3239428), pyrrolidine (CID630454), and piperazine (CID2987851) analogs. This highlights morpholine’s favorable electronic and steric properties in pyrimidine-based scaffolds .
  • 2-Piperidinyl Phenyl Benzamides : In contrast, replacing piperidine with morpholine (TG6–268) abolished EP2 activity, emphasizing the critical role of piperidine’s nitrogen positioning in benzamide derivatives .
Table 1: Heterocyclic Ring Effects on EP2 Potentiation
Compound Class Heterocycle Fold Shift (PGE2 EC50) Key Insight
Trisubstituted Pyrimidines Morpholine High Optimal for pyrimidine scaffolds
2-Piperidinyl Benzamides Piperidine High Essential for benzamide activity
2-Piperidinyl Benzamides Morpholine Inactive Loss of activity upon substitution

Anti-Trypanosomal Activity and Cytotoxicity

In anti-trypanosomal agents, morpholine and piperazine derivatives exhibited comparable efficacy but divergent cytotoxicity:

  • 4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine (IC50: 1.0 µM) and its piperazine analog (IC50: 1.1 µM) showed similar potency against Trypanosoma brucei.
  • Modifications such as replacing the pyrazole ring with isoxazole reduced activity six-fold, underscoring the importance of core heterocycle integrity .

Pharmacological Diversity of Morpholine Derivatives

Morpholine derivatives exhibit broad pharmacological profiles, including:

  • Antimicrobial Activity : Linezolid, a 4-phenyl-morpholine derivative, is a clinically used antibiotic .
  • Anticancer Potential: Benzimidazole-morpholine hybrids (e.g., compounds 19a–23d) showed moderate cytotoxicity, with yields up to 86% .
  • Anti-Inflammatory and CNS Effects : 4-Phenyl morpholine derivatives are reported to modulate neurotransmitter systems and inflammation pathways .

Q & A

Q. What are the standard synthetic routes for 4-(Piperidin-2-ylmethyl)morpholine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as alkylation or condensation of morpholine with piperidine derivatives. For example, analogous compounds are synthesized via refluxing morpholine with substituted aldehydes or ketones in ethanol, followed by purification via column chromatography . Key intermediates are characterized using 1H NMR (e.g., δ 1.20 ppm for methyl groups, δ 7.72 ppm for aromatic protons) and LCMS (e.g., [M+H]+ = 208) to confirm structural integrity .

Q. Which spectroscopic techniques are employed for structural confirmation of this compound?

Structural elucidation relies on:

  • 1H/13C NMR : Identifies proton environments (e.g., methylene bridges at δ 2.27–2.39 ppm, morpholine oxygen-linked protons at δ 3.70–3.84 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight via [M+H]+ ions .
  • IR Spectroscopy : Detects functional groups like C-N stretches (~1,200 cm⁻¹) and morpholine ring vibrations .

Advanced Research Questions

Q. How can researchers screen for polymorphic forms of this compound, and what analytical methods differentiate these forms?

Polymorph screening involves:

  • Solvent Recrystallization : Testing solvents like ethanol, DMSO, or water under varying temperatures .
  • X-Ray Diffraction (XRD) : Resolves crystal lattice differences (e.g., unique d-spacings for polymorphs) .
  • Differential Scanning Calorimetry (DSC) : Detects melting point variations and thermal stability .

Q. When encountering contradictory yields or purity data in synthesis, what methodological steps resolve these inconsistencies?

  • Reaction Optimization : Adjust stoichiometry (e.g., excess morpholine or formaldehyde to drive alkylation) .
  • Purification Validation : Compare HPLC retention times or TLC Rf values across batches .
  • Cross-Characterization : Use complementary techniques (e.g., NMR + LCMS) to rule out byproducts .

Q. How can Density Functional Theory (DFT) predict the reactivity and electronic properties of this compound?

DFT studies model:

  • Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites (e.g., morpholine oxygen vs. piperidine nitrogen) .
  • Frontier Molecular Orbitals (FMOs) : Predict reaction pathways (e.g., HOMO-LUMO gaps for stability assessment) .
  • Example: Fluorinated analogs show enhanced hydrophobicity and thermal stability via DFT-optimized geometries .

Q. What in vitro models are appropriate for assessing the neuropharmacological activity of this compound derivatives?

  • Receptor Binding Assays : Screen for affinity at serotonin/dopamine receptors using radioligand displacement .
  • Cell-Based Models : Test neuroprotection in SH-SY5Y cells under oxidative stress (e.g., H₂O₂-induced apoptosis) .
  • Enzyme Inhibition Studies : Evaluate acetylcholinesterase or monoamine oxidase inhibition via spectrophotometric methods .

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